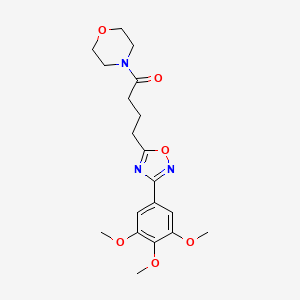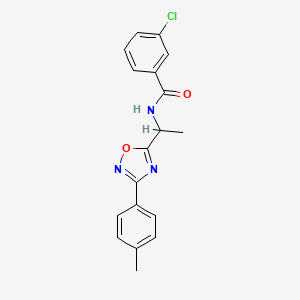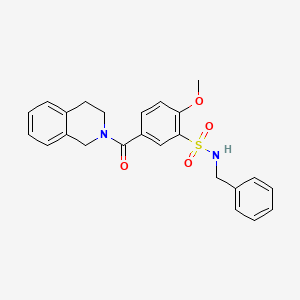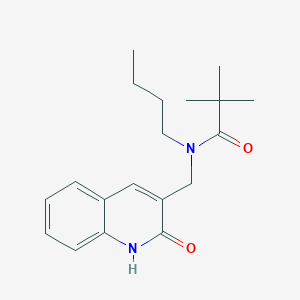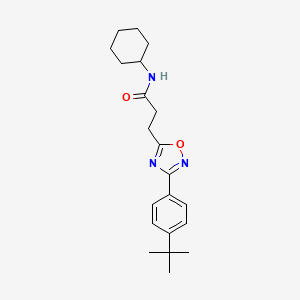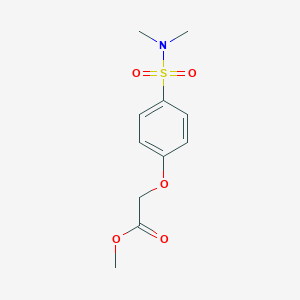
Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate, also known as methyl sulfone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action and biochemical effects have been studied extensively. In
作用機序
The mechanism of action of Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. Studies have shown that this compound sulfone can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Methyl sulfone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
Methyl sulfone has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as increase the expression of anti-inflammatory cytokines such as interleukin-10. Methyl sulfone has also been found to reduce oxidative stress and lipid peroxidation, which may contribute to its anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
Methyl sulfone has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound, making it safe to handle and use in various experimental settings. However, it also has some limitations, such as its relatively low solubility in water and some organic solvents, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfone. One area of interest is its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases, such as rheumatoid arthritis and neurodegenerative disorders. Another area of interest is its potential as a biomarker for oxidative stress and inflammation, which may have diagnostic and prognostic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound sulfone and its potential interactions with other cellular signaling pathways.
Conclusion
In conclusion, this compound 2-(4-(N,N-diMethyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetatesulfamoyl)phenoxy)acetate, or this compound sulfone, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
合成法
Methyl sulfone is synthesized through a multistep process that involves the reaction of p-bromoanisole with diMethyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. The final product is purified through recrystallization, yielding a white crystalline solid with a melting point of 107-109°C.
科学的研究の応用
Methyl sulfone has been found to have potential applications in various fields of scientific research. It has been used as a solvent in the synthesis of various organic compounds, as well as a reagent in the preparation of sulfonamides and other organic derivatives. Methyl sulfone has also been studied for its potential use as a biomarker for oxidative stress and inflammation, as well as its potential as an anti-inflammatory and antioxidant agent.
特性
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-12(2)18(14,15)10-6-4-9(5-7-10)17-8-11(13)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMVFAXJWDKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



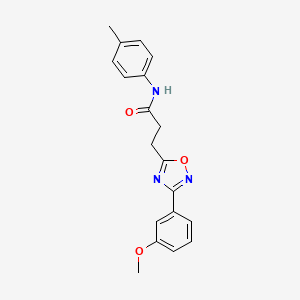
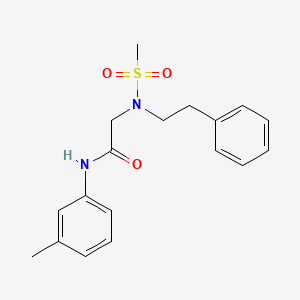

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
